(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride
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Overview
Description
(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride is a chemical compound with a molecular formula of C15H24ClN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization from ethanol-diethyl ether mixtures .
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often resulting in the formation of secondary amines.
Substitution: The major products are substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological membranes and its potential as a biomimetic compound.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antifungal agents.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it is known to interact with lipid membranes, affecting their structure and function. This interaction is influenced by the degree of ionization of the compound and the presence of cholesterol within the membranes .
Comparison with Similar Compounds
Similar Compounds
Butenafine: An allylamine-type antifungal agent with a similar chemical structure.
Terbinafine: Another allylamine antifungal with a similar mode of action.
Naftifine: A related compound used in the treatment of fungal infections.
Uniqueness
(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct biological and chemical properties. Unlike other similar compounds, it has a unique combination of tert-butyl and chlorophenyl groups, which influence its reactivity and interactions with biological membranes .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chlorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN.ClH/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13;/h4-11,16H,19H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMFCBNVLJOAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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